molecular formula C20H19N5O2S B3299945 N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 899952-24-0

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B3299945
CAS No.: 899952-24-0
M. Wt: 393.5 g/mol
InChI Key: MHOCMIKFANFYMP-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a heterocyclic compound featuring a thienopyrazole core fused with a pyridinylmethyl-ethanediamide moiety. The thieno[3,4-c]pyrazole scaffold is notable for its planar aromatic structure, which enhances π-π stacking interactions in biological systems, while the ethanediamide linker and pyridinylmethyl group contribute to solubility and target-binding specificity .

Properties

IUPAC Name

N'-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-4-2-6-15(8-13)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-14-5-3-7-21-9-14/h2-9H,10-12H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOCMIKFANFYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: This step involves the cyclization of a suitable thioamide with a hydrazine derivative under acidic conditions to form the thienopyrazole ring.

    Introduction of the Methylphenyl Group: The thienopyrazole intermediate is then subjected to a Friedel-Crafts alkylation reaction using 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the methylphenyl-thienopyrazole intermediate with pyridine-3-carboxaldehyde in the presence of a reducing agent like sodium borohydride to form the desired ethanediamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanediamide group to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to interact with specific biological targets. It is particularly noted for:

  • Anticancer Activity : Research indicates that derivatives of thieno[3,4-c]pyrazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
  • Anti-inflammatory Properties : The thieno[3,4-c]pyrazole scaffold has been associated with anti-inflammatory effects. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to their therapeutic potential in treating conditions like rheumatoid arthritis .

Enzyme Inhibition

The compound is being investigated for its ability to inhibit bromodomain and extraterminal (BET) proteins, which play a crucial role in regulating gene expression linked to cancer and inflammatory diseases. Inhibition of these proteins could lead to novel treatments for various malignancies .

Material Science

Due to its unique electronic properties and structure, this compound can be explored in the development of organic semiconductors and photovoltaic devices. The incorporation of thieno[3,4-c]pyrazole derivatives into polymer matrices has shown promise in enhancing the efficiency of organic solar cells by improving charge transport properties .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of thieno[3,4-c]pyrazole derivatives for their anticancer properties. Among these derivatives, one compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, suggesting a strong potential for further development as an anticancer drug .

Case Study 2: Anti-inflammatory Effects

In a study published in Pharmaceutical Research, researchers explored the anti-inflammatory effects of thieno[3,4-c]pyrazole compounds in animal models of inflammation. The results showed a significant reduction in edema and inflammatory markers when treated with these compounds compared to controls, highlighting their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to bind to certain enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation and cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and biological activity. Below is a comparative analysis:

Core Heterocycle Comparison
Compound Name Core Structure Key Functional Groups Aromaticity Bioactivity Relevance
Target Compound Thieno[3,4-c]pyrazole Pyridinylmethyl, ethanediamide High Enhanced receptor binding
(S)-N-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-N-(1-hydrazinyl-3-methyl-1-oxobutan-2-yl)pentanamide Biphenyl-tetrazole Tetrazole, pentanamide, hydrazinyl Moderate Angiotensin II inhibition
Pyridiazine derivatives Pyridiazine Methylbutane hydrazide, acetic acid Low Antimicrobial activity

Key Observations :

  • Tetrazole-containing analogs (e.g., biphenyl hybrids) prioritize ionic interactions (via tetrazole’s acidic proton) over the ethanediamide’s hydrogen-bonding capacity in the target compound .
Substituent-Driven Functional Comparison
Substituent Group Role in Target Compound Role in Analogues Example Compound
Pyridinylmethyl Enhances solubility, CNS penetration Absent in biphenyl-tetrazole hybrids Target compound
Ethanediamide Facilitates hydrogen bonding Replaced by pentanamide in biphenyl hybrids (S)-N-((2'-tetrazolyl)biphenyl)pentanamide
3-Methylphenyl Modulates lipophilicity Replaced with hydrazinyl groups Pyridiazine derivatives

Key Observations :

  • The pyridinylmethyl group in the target compound likely improves aqueous solubility compared to purely lipophilic biphenyl-tetrazole hybrids.
  • Ethanediamide’s dual amide bonds may offer stronger target affinity than the single amide in pentanamide analogs .

Key Observations :

  • Tetrazole-based compounds show potent enzymatic inhibition (sub-micromolar IC50), while pyridiazines exhibit moderate antimicrobial effects.

Biological Activity

N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article focuses on its biological activity, synthesizing relevant data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core substituted with a 3-methylphenyl group and a pyridin-3-ylmethyl moiety. The structural complexity suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Several studies have indicated that thienopyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties
    • Research has demonstrated that thienopyrazoles possess antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell walls or inhibit essential enzymes contributes to its effectiveness as an antimicrobial agent .
  • Enzyme Inhibition
    • Thienopyrazole derivatives have been identified as potent inhibitors of specific enzymes involved in cancer progression and inflammation. For example, they may inhibit kinases or other targets critical for tumor growth .

Anticancer Efficacy

A study evaluating the antiproliferative effects of thienopyrazole derivatives found that compounds with similar structures showed IC50 values in the micromolar range against various cancer cell lines. The mechanism of action involved the induction of reactive oxygen species (ROS) leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

Another investigation highlighted the antimicrobial efficacy of thienopyrazole derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The compound demonstrated minimum inhibitory concentrations (MICs) that were competitive with established antibiotics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against S. aureus, P. aeruginosa
Enzyme InhibitionInhibits specific kinases involved in cancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide

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